molecular formula C24H25NO3 B1676260 4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol CAS No. 1031367-64-2

4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol

Cat. No. B1676260
M. Wt: 375.5 g/mol
InChI Key: ATYXTVKHMLAWBZ-UHFFFAOYSA-N
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Description

The compound “4’-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1’-biphenyl]-4-ol” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline moiety, which is found in many natural products and synthetic molecules with a diverse range of biological activities . The 6,7-dimethoxy-3,4-dihydroisoquinoline is a natural product found in Xylopia parviflora .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one’s involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide. Metal catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used . The Castagnoli–Cushman protocol and the ligand-controlled transition metal catalyst give access to chiral 3,4-dihydroisoquinolin-1(2H)-one .


Molecular Structure Analysis

The isoquinoline moiety in the compound is essentially planar, except for the N and adjacent Csp1 atoms, which deviate from the mean plane .


Chemical Reactions Analysis

The 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylacetonitrile in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .

Scientific Research Applications

Antitumor Activity

Research has highlighted the significance of 3-arylisoquinoline derivatives, closely related to the compound , for their antitumor properties. Synthesis and testing of these derivatives have shown promising in vitro activity against various human cancer cell lines, indicating a broad antitumor spectrum (Cho et al., 1997; Cho et al., 1998).

Neuropharmacological Potential

Optically active tetrahydroisoquinoline derivatives have been investigated for their norepinephrine (NE) potentiating activity, showing high enantioselectivity. This suggests their potential use in neuropharmacology, particularly in modulating neurotransmitter systems (Kihara et al., 1995).

Imaging Tumor Proliferation

A novel application involves using derivatives for imaging tumor proliferation via PET. Specifically, a study on 18F-ISO-1, a compound related to the query molecule, assessed its feasibility for imaging tumor proliferation, showing a correlation between tumor uptake values and Ki-67, a marker for proliferation (Dehdashti et al., 2013).

Local Anesthetic Activity

Isoquinoline alkaloids and their synthetic derivatives have been evaluated for local anesthetic activity, demonstrating significant potential compared to traditional local anesthetics like lidocaine. This suggests their applicability in developing safer, more effective local anesthetics (Azamatov et al., 2023).

Synthesis and Chemical Studies

Considerable effort has been devoted to the synthesis of tetrahydroisoquinolines and related compounds, exploring various synthetic routes and their potential for generating a wide array of biologically active molecules. Studies have detailed the synthesis of optically active derivatives and their potential applications in medicine and pharmacology (Blank & Opatz, 2011).

properties

IUPAC Name

4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-27-23-13-20-11-12-25(16-21(20)14-24(23)28-2)15-17-3-5-18(6-4-17)19-7-9-22(26)10-8-19/h3-10,13-14,26H,11-12,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYXTVKHMLAWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol
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4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol
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4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol
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4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol
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4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol

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